molecular formula C13H15ClN6O B14180931 N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917758-24-8

N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B14180931
CAS No.: 917758-24-8
M. Wt: 306.75 g/mol
InChI Key: ISLFCCLSBNQXDE-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with a piperazine moiety and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves multi-step procedures. One common method includes the condensation of a pyrimidine derivative with a piperazine derivative under controlled conditions. The reaction may involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes and lead to therapeutic effects, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is unique due to its specific combination of a chloro substituent, piperazine moiety, and pyrido[3,2-d]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

917758-24-8

Molecular Formula

C13H15ClN6O

Molecular Weight

306.75 g/mol

IUPAC Name

N-(6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C13H15ClN6O/c1-8(21)16-13-17-9-2-3-10(14)18-11(9)12(19-13)20-6-4-15-5-7-20/h2-3,15H,4-7H2,1H3,(H,16,17,19,21)

InChI Key

ISLFCCLSBNQXDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)N3CCNCC3)N=C(C=C2)Cl

Origin of Product

United States

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